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molecular formula C12H17NO2 B8341506 5-Hydroxy-2-[(1-hydroxycyclohexyl)methyl]pyridine

5-Hydroxy-2-[(1-hydroxycyclohexyl)methyl]pyridine

Cat. No. B8341506
M. Wt: 207.27 g/mol
InChI Key: NEJIHRUPBZTOEM-UHFFFAOYSA-N
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Patent
US04698349

Procedure details

To a solution of 5-hydroxy-2-methylpyridine (10.66 g) in tetrahydrofuran (426 ml) was added a solution of n-butyllithium (1.5M in hexane, 143 ml) at -30°~-10° C. The reaction mixture was allowed to warm to room temperature and stirred for 1 hour at room temperature. After cooling to -78° C., cyclohexane (11.14 ml) was added dropwise and allowed to warm to 0° C. and stirred for 30 minutes at 0° C. After addition of acetic acid (24.6 ml), the solvent was distilled off and the residue was diluted with ethyl acetate, and washed successively with water, 10% aqueous sodium hydrogen carbonate and aqueous saturated sodium chloride. After drying over magnesium sulfate, the ethyl acetate extract was filtered and evaporated. The residue was washed with ethyl acetate to give 5-hydroxy-2-[(1-hydroxycyclohexyl)methyl]pyridine (11.96 g).
Quantity
10.66 g
Type
reactant
Reaction Step One
Quantity
143 mL
Type
reactant
Reaction Step One
Quantity
426 mL
Type
solvent
Reaction Step One
Quantity
11.14 mL
Type
reactant
Reaction Step Two
Quantity
24.6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[N:6][CH:7]=1.C([Li])CCC.[CH2:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.C(O)(=[O:22])C>O1CCCC1>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:14]2([OH:22])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
10.66 g
Type
reactant
Smiles
OC=1C=CC(=NC1)C
Name
Quantity
143 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
426 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
11.14 mL
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
24.6 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to -78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 30 minutes at 0° C
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed successively with water, 10% aqueous sodium hydrogen carbonate and aqueous saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
EXTRACTION
Type
EXTRACTION
Details
the ethyl acetate extract
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
The residue was washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C=CC(=NC1)CC1(CCCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.96 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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